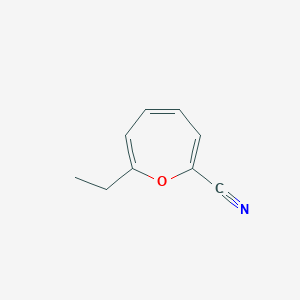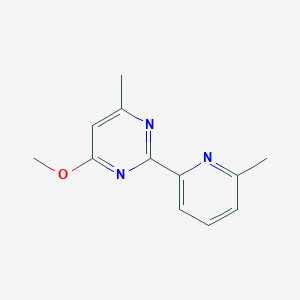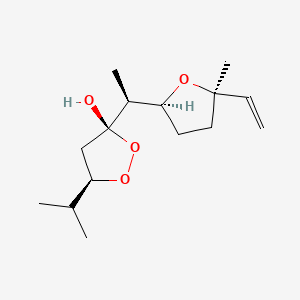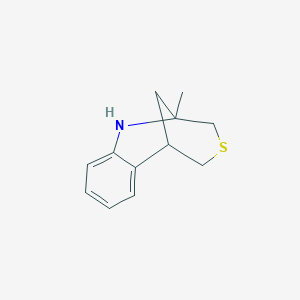
2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzothiazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzothiazocine is a complex organic compound featuring a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzothiazocine typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, a thiol and an amine can be reacted with a suitable alkylating agent to form the thiazocine ring. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach not only enhances the efficiency of the synthesis but also minimizes the production of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzothiazocine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazocine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazocine derivatives, and various substituted benzothiazocines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzothiazocine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzothiazocine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrahydro-1H-2,6-methano-4,1-benzothiazocine: Lacks the methyl group at the 2-position.
2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzoxazocine: Contains an oxygen atom instead of sulfur in the thiazocine ring.
2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzimidazocine: Contains a nitrogen atom instead of sulfur in the thiazocine ring.
Uniqueness
The presence of the methyl group at the 2-position and the sulfur atom in the thiazocine ring confer unique chemical properties to 2-Methyl-2,3,5,6-tetrahydro-1H-2,6-methano-4,1-benzothiazocine
Propriétés
Numéro CAS |
106718-61-0 |
|---|---|
Formule moléculaire |
C12H15NS |
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
9-methyl-11-thia-8-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C12H15NS/c1-12-6-9(7-14-8-12)10-4-2-3-5-11(10)13-12/h2-5,9,13H,6-8H2,1H3 |
Clé InChI |
HNVNFCDBDMAHCD-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(CSC1)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14320899.png)

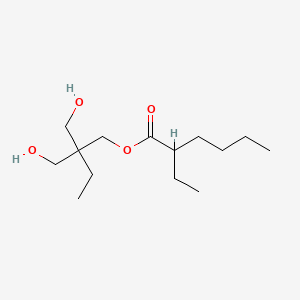

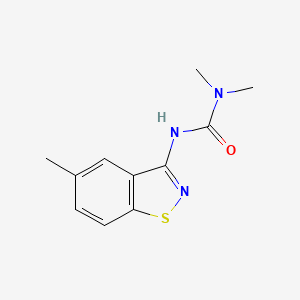


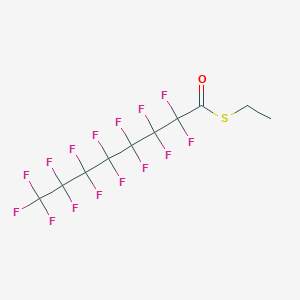
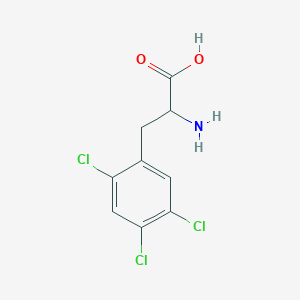
![N-[3-(Hydroxyamino)-2-methylphenyl]acetamide](/img/structure/B14320979.png)
